1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide
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Overview
Description
1-(7,7-Dimethyl-2-oxobicyclo[221]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide typically involves multiple steps. The starting material is often a bicyclic ketone, which undergoes a series of reactions including sulfonation and fluorobenzylation. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical agent due to its unique structure and properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid
- (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid, (methylsulfonimidoyl)benzene
Uniqueness
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-n-(4-fluorobenzyl)methanesulfonamide is unique due to its specific combination of a bicyclic structure and a fluorobenzyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c1-16(2)13-7-8-17(16,15(20)9-13)11-23(21,22)19-10-12-3-5-14(18)6-4-12/h3-6,13,19H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJYOUUYADDDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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